molecular formula C8H8FNO2 B13589888 2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one

2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one

Katalognummer: B13589888
Molekulargewicht: 169.15 g/mol
InChI-Schlüssel: UUHJQTSPMFSLJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one is a chemical compound with a unique structure that includes an amino group, a fluoro substituent, and a hydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-4-hydroxyacetophenone with ammonia or an amine under specific conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-1-(2-hydroxyphenyl)ethan-1-one: Similar structure but lacks the fluoro substituent.

    1-(4-Amino-2-hydroxyphenyl)ethan-1-one: Similar structure but with different substituent positions.

    5-Fluoro-2-hydroxyacetophenone: Similar structure but lacks the amino group.

Uniqueness

2-Amino-1-(2-fluoro-4-hydroxyphenyl)ethan-1-one is unique due to the presence of both the fluoro and amino groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H8FNO2

Molekulargewicht

169.15 g/mol

IUPAC-Name

2-amino-1-(2-fluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H8FNO2/c9-7-3-5(11)1-2-6(7)8(12)4-10/h1-3,11H,4,10H2

InChI-Schlüssel

UUHJQTSPMFSLJO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)F)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.